2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE
Overview
Description
2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indole-based structure, which is often associated with significant biological and chemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the dienylidene side chain. The final step involves the quaternization of the nitrogen atom to form the azanium ion, which is then paired with the tetrafluoroborate anion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the dienylidene side chain.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and biological properties.
Substitution: Substitution reactions can occur at various positions on the indole ring or the dienylidene side chain, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE involves its interaction with specific molecular targets and pathways. The indole-based structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;chloride
- Dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;bromide
Uniqueness
What sets 2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE apart from similar compounds is its specific anion pairing with tetrafluoroborate. This pairing can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLJSDEQYBGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377875 | |
Record name | CTK1A0326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235781-92-7 | |
Record name | CTK1A0326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.